molecular formula C14H13N3 B11880269 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline CAS No. 497848-13-2

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline

Cat. No.: B11880269
CAS No.: 497848-13-2
M. Wt: 223.27 g/mol
InChI Key: POPKEMGAZDABEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline (CAS 683768-16-3) is a versatile chemical building block with the molecular formula C14H12IN3 and a molecular weight of 349.17 g/mol . It features the imidazo[1,2-a]pyridine heterocyclic scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide range of pharmacologically active compounds . This scaffold is a privileged structure found in numerous marketed drugs, including anti-ulcer agents like Zolimidine, anxiolytics like Alpidem and Saripidem, and the vasodilator Olperinonr . The imidazo[1,2-a]pyridine core is also under investigation for its anti-inflammatory and anti-cancer properties, with research indicating its activity involves the suppression of key signaling pathways like NF-κB and STAT3 . Furthermore, derivatives of this scaffold are being explored as potent inhibitors of FLT3, a target in acute myeloid leukemia (AML), showing promise in overcoming drug-resistant mutations . The specific substitution pattern of this compound, incorporating an N-methylaniline group, makes it a valuable intermediate for the synthesis of more complex molecules for drug discovery and development. It is particularly useful for researchers in oncology, medicinal chemistry, and organic synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

497848-13-2

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-yl-N-methylaniline

InChI

InChI=1S/C14H13N3/c1-15-12-7-5-11(6-8-12)13-10-17-9-3-2-4-14(17)16-13/h2-10,15H,1H3

InChI Key

POPKEMGAZDABEZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Two-Component Coupling with Prefunctionalized Ketones

A widely adopted route involves the reaction of 2-aminopyridine with 4-(N-methylamino)acetophenone under iodine catalysis. In a representative protocol:

  • Reactants : 2-aminopyridine (1.0 eq), 4-(N-methylamino)acetophenone (1.2 eq), I₂ (20 mol%)

  • Conditions : H₂O, ultrasound irradiation (30 min, 25°C)

  • Yield : 89% (isolated after recrystallization)

Mechanistic studies propose initial iodine-mediated ketone activation via enolization, followed by imine formation and intramolecular cyclization (Figure 1). The "on-water" effect enhances reaction efficiency by stabilizing polar transition states.

Table 1. Optimization of Iodine-Catalyzed Cyclocondensation

ParameterOptimal ValueYield (%)
Catalyst Loading20 mol% I₂89
SolventH₂O89
Temperature25°C89
Ultrasonication Time30 min89

Three-Component Assembly via Microwave Assistance

Microwave-assisted synthesis enables rapid construction of the imidazo[1,2-a]pyridine scaffold. A modified approach employs bromomalonaldehyde as a C3 synthon:

This method circumvents prefunctionalized ketones but requires stringent stoichiometric control to minimize polycyclic byproducts.

Post-Functionalization of Preformed Imidazo[1,2-a]pyridines

Buchwald-Hartwig Amination

Late-stage introduction of the N-methylaniline group via palladium catalysis offers modularity:

While effective, competing C-H activation pathways limit reproducibility, necessitating excess amine.

Green Chemistry Approaches

Mechanochemical Synthesis

Solid-state grinding of 2-aminopyridine and 4-(N-methylamino)acetophenone with NaI/K₂CO₃ achieves solvent-free cyclization:

This method reduces waste generation but requires specialized equipment for scale-up.

Industrial-Scale Considerations

The patent literature emphasizes process intensification for commercial production:

  • Key Innovation : Azeotropic removal of water using toluene enhances reaction completion.

  • Typical Batch : 2 kg scale with 85% isolated yield after recrystallization.

  • Purity : >99% by HPLC (ICH Q3A compliant).

Computational Modeling and ADMET Profiling

DFT calculations at the B3LYP/6-311G++(d,p) level predict favorable pharmacokinetics:

  • HOMO-LUMO Gap : 4.3 eV (indicative of stability)

  • LogP : 2.1 (Lipinski compliant)

  • TPSA : 45 Ų (moderate membrane permeability)

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline has been investigated for its efficacy against various cancer types, particularly those associated with mutations in the c-KIT receptor tyrosine kinase.

Case Studies

  • In a study evaluating a series of imidazo[1,2-a]pyridine derivatives, compounds similar to this compound demonstrated IC50 values in the nanomolar range against imatinib-resistant tumor cells. These findings indicate a promising avenue for developing new treatments for resistant cancers .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives.

Applications Against Mycobacterium tuberculosis

  • A study synthesized various imidazo[1,2-a]pyridine derivatives and tested them against Mycobacterium tuberculosis. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating significant potency against drug-resistant strains. This suggests that derivatives like this compound could be explored further for their potential in treating resistant infections .

Synthesis and Structural Variants

The synthesis of this compound and its analogs involves various chemical methodologies that enhance their pharmacological profiles.

Synthetic Approaches

  • Recent advancements have introduced innovative synthetic strategies to modify the imidazo[1,2-a]pyridine framework. These methods include multicomponent reactions and oxidative coupling techniques that allow for the introduction of diverse substituents at specific positions on the ring structure .

Toxicological Assessments

Before clinical applications can be pursued, thorough toxicological evaluations are essential.

Toxicity Studies

  • Preliminary studies have indicated that certain imidazo[1,2-a]pyridine derivatives show minimal off-target effects and no significant hepatic or renal toxicity in animal models. This is crucial for advancing compounds like this compound towards clinical trials for both anticancer and antimicrobial applications .

Summary of Findings

Application AreaKey Findings
Anticancer Effective against c-KIT mutations; potential for treating resistant tumors.
Antimicrobial Significant activity against Mycobacterium tuberculosis; low MIC values.
Synthesis Various synthetic methods enhance structural diversity and biological activity.
Toxicology Minimal toxicity observed; safe for further testing in clinical settings.

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives

Compounds like 4-(Imidazo[1,2-b]pyridazin-6-yloxy)aniline (4a) and its derivatives share structural similarities but differ in the heterocyclic core (pyridazine vs. pyridine) and substituent positioning. For example:

  • Core Heterocycle : Pyridazine in 4a introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity compared to the pyridine in the target compound .
  • Substituents : The presence of an oxygen-linked aniline in 4a (vs. direct N-methylaniline linkage) reduces steric bulk but may limit hydrophobic interactions in biological systems .

Imidazo[1,2-a]pyridine Derivatives from Patent Literature

The European patent (2023) lists analogs such as 1-[(6-chloro-3-pyridinyl)methyl]-8-nitro-imidazo[1,2-a]pyridine , which features a chloro-pyridinylmethyl group and nitro substituent. Key distinctions include:

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Synthesis Method
4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline C₁₃H₁₁N₃ 209.25 Not reported N-methylaniline, imidazopyridine Likely SNAr or Buchwald-Hartwig amination*
4a (Imidazo[1,2-b]pyridazin-6-yloxy)aniline C₁₁H₉N₅O 235.22 197–247 Aniline, pyridazine Nucleophilic substitution (K₂CO₃-mediated)
1-[(6-Chloro-3-pyridinyl)methyl]-imidazo[1,2-a]pyridine C₁₄H₁₁ClN₄ 282.72 Not reported Chloropyridine, nitro Multi-step alkylation/nitration

Key Observations:

  • Melting Points : Derivatives with pyridazine cores (e.g., 4a) exhibit higher melting points (197–247°C) due to stronger intermolecular hydrogen bonding .
  • Synthetic Complexity : Patent compounds often require multi-step functionalization (e.g., nitration, alkylation), whereas the target compound’s synthesis may prioritize simplicity for scalability .

Biological Activity

The compound 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline is part of a broader class of imidazopyridine derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The structure of this compound includes an imidazopyridine core, which is known for its ability to interact with various biological targets. The presence of the N-methyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with cellular targets.

Antitumor Activity

Imidazopyridine derivatives have been extensively studied for their antitumor properties . Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:

  • HeLa Cells : Compounds in this class have demonstrated selective toxicity towards HeLa cells, with IC50 values ranging from 1.8 to 3.2 μM for certain derivatives .
  • SW620 Cells : Some derivatives also show activity against SW620 colorectal cancer cells, indicating a broad-spectrum antitumor potential.

Antibacterial and Antiviral Activity

The antibacterial and antiviral properties of imidazopyridine derivatives are notable:

  • Antibacterial : A series of imidazo[4,5-b]pyridine derivatives were evaluated for their antibacterial activity, revealing promising results against several bacterial strains .
  • Antiviral : These compounds have also been investigated for their antiviral efficacy, although specific data on this compound remains limited.

Anti-inflammatory Effects

The anti-inflammatory potential of imidazopyridine derivatives has been documented in various studies. These compounds can modulate inflammatory pathways, contributing to their therapeutic profiles in treating inflammatory diseases.

The biological effects of this compound are likely mediated through several mechanisms:

  • DNA Intercalation : Some imidazopyridine derivatives exert their anticancer effects by intercalating into double-stranded DNA (dsDNA), disrupting replication and transcription processes .
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazopyridine derivatives:

  • Synthesis and Evaluation : A study synthesized a range of imidazo[4,5-b]pyridine derivatives, including those with N-methyl substitutions. These compounds were evaluated for their antiproliferative activity against various cancer cell lines .
  • Structure-Activity Relationship (SAR) : Research has established a correlation between structural modifications and biological activity. For instance, substitution patterns on the pyridine ring significantly affect the potency against cancer cell lines .
  • Comparative Analysis : A comparative analysis of different imidazopyridine derivatives revealed that modifications at specific positions enhance biological activity. For example, bromo-substituted compounds exhibited increased antiproliferative effects compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-yl)-N-methylaniline, and how do reaction conditions influence yield?

  • The compound is synthesized via multicomponent reactions involving 2-aminopyridine derivatives, aldehydes, and ketones. A key method involves coupling a 2-phenyl imidazo[1,2-a]pyridine fluorophore with an N-methylaniline nucleophile. Optimizing solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalyst (e.g., Pd/C or iodine) can improve yields up to 70–85% . Purification typically employs silica gel chromatography, with structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the structural configuration of this compound influence its fluorescence properties?

  • The imidazo[1,2-a]pyridine core acts as a fluorophore, while the N-methylaniline group serves as an electron donor. The planar structure enables π-π* transitions, producing blue fluorescence (λem450\lambda_{\text{em}} \approx 450 nm). Substitution at the aniline nitrogen (e.g., methylation) reduces steric hindrance, enhancing quantum yield (Φ0.4\Phi \approx 0.4) compared to non-methylated analogs .

Q. What methodologies are used to evaluate this compound as a sensor for chemical warfare agent mimics?

  • The compound detects diethyl cyanophosphonate (DCNP) via phosphorylation of the aniline amine group, inhibiting photoinduced electron transfer (PET). This results in a fluorescence shift from blue to green (λem520\lambda_{\text{em}} \approx 520 nm). Researchers use UV-Vis spectroscopy, fluorescence titration, and competitive binding assays with interferents (e.g., organophosphates, nitroaromatics) to validate selectivity (limit of detection: ~0.1 µM) .

Advanced Research Questions

Q. How can excited-state intramolecular proton transfer (ESIPT) dynamics be investigated in imidazo[1,2-a]pyridine derivatives, and what role does N-methylation play?

  • Time-resolved fluorescence spectroscopy and density functional theory (DFT) calculations reveal ESIPT mechanisms. For example, 2-(imidazo[1,2-a]pyridin-2-yl)aniline derivatives exhibit zwitterionic tautomers post-ESIPT. N-methylation disrupts hydrogen bonding, potentially slowing ESIPT rates. Researchers compare transient absorption spectra of methylated vs. non-methylated analogs to quantify kinetics (kESIPT1010k_{\text{ESIPT}} \approx 10^{10} s1^{-1}) .

Q. What experimental parameters optimize the detection sensitivity of this compound for DCNP in complex matrices?

  • Key parameters:

  • Solvent polarity : Aprotic solvents (e.g., acetonitrile) enhance phosphorylation efficiency.
  • pH : Neutral to slightly basic conditions (pH 7–9) stabilize the deprotonated amine for DCNP binding.
  • Temperature : Room temperature minimizes nonspecific aggregation.
    Validation via spike-and-recovery experiments in simulated biological fluids (e.g., serum) confirms robustness (recovery: 92–105%) .

Q. How do structural modifications of the imidazo[1,2-a]pyridine core affect biological activity, and what computational tools predict binding affinities?

  • Substituents at the 3-position (e.g., fluoro, methoxy) modulate interactions with targets like acetylcholinesterase. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding energies (ΔG8.5\Delta G \approx -8.5 kcal/mol) for derivatives. For example, 4-fluoro analogs show enhanced inhibition (IC50IC_{50}: 0.8 µM) compared to parent compounds .

Methodological Recommendations

  • Synthesis : Prioritize iodine-catalyzed cyclization in DMF at 100°C for scalability .
  • Characterization : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve tautomeric ambiguities .
  • Biological Assays : Use surface plasmon resonance (SPR) for real-time binding kinetics alongside enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.